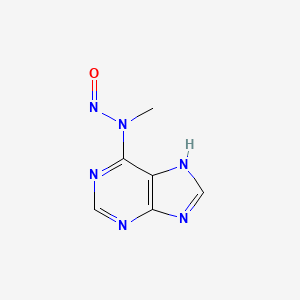

N-Methyl-N-nitroso-1H-purin-6-amine

Descripción

Contextualization within N-Nitroso Compound Chemistry and Biology

N-nitroso compounds are characterized by the presence of a nitroso group (-N=O) bonded to a nitrogen atom. This functional group imparts significant reactivity to the molecule, making many N-nitroso compounds potent alkylating agents. They can be formed endogenously in the body from the reaction of secondary amines with nitrosating agents like nitrite (B80452), or they can be encountered from exogenous sources.

The biological activity of N-nitroso compounds is intrinsically linked to their chemical properties. Upon metabolic activation, often mediated by cytochrome P450 enzymes, these compounds are converted into highly reactive electrophilic species. mdpi.com These electrophiles can then attack nucleophilic sites on cellular macromolecules, with DNA being a primary target. The alkylation of DNA by these reactive intermediates is a critical initiating event in their mutagenic and carcinogenic effects.

N-Methyl-N-nitroso-1H-purin-6-amine, with its purine (B94841) scaffold, is structurally related to the fundamental building blocks of DNA. This structural similarity suggests a potential for specific interactions with DNA and the enzymes involved in its metabolism and repair.

Significance as a Research Probe in DNA Damage and Repair Pathways

The study of DNA damage and repair is fundamental to understanding the etiology of cancer and other genetic diseases. N-nitroso compounds serve as valuable research probes in this area because they can induce specific types of DNA lesions. This compound, as a methylating agent, is presumed to introduce methyl groups onto DNA bases.

The formation of DNA adducts, which are segments of DNA bound to a cancer-causing chemical, is a key aspect of the mechanism of action for N-nitroso compounds. mdpi.comnih.gov One of the most extensively studied and highly mutagenic lesions induced by simple methylating agents is O6-methylguanine (O6-MeG). mdpi.com This adduct can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations if not repaired. mdpi.com

The use of specific N-nitroso compounds like this compound allows researchers to introduce particular types of damage into DNA and then study the cellular response. This includes identifying the specific DNA repair pathways that are activated to remove these lesions. Key repair pathways involved in mitigating the effects of alkylating agents include base excision repair (BER), nucleotide excision repair (NER), and direct reversal of damage by enzymes like O6-alkylguanine-DNA alkyltransferase (AGT).

By observing how cells respond to the damage induced by this compound, scientists can gain insights into the efficiency and fidelity of these repair mechanisms, as well as the consequences of their failure. While detailed research findings specifically on this compound as a research probe are not extensively documented in publicly available literature, its structural characteristics place it within the family of N-nitroso compounds used for such studies.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C6H6N6O |

| Molar Mass | 178.15 g/mol |

| CAS Number | 21928-82-5 |

Structure

3D Structure

Propiedades

IUPAC Name |

N-methyl-N-(7H-purin-6-yl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6O/c1-12(11-13)6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWGDSKVENTDTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC=NC2=C1NC=N2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020882 | |

| Record name | N-Methyl-N-nitroso-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21928-82-5 | |

| Record name | N(6)-(methylnitroso)adenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021928825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-nitroso-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-N-nitroso-1H-purin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations for Research Purposes

Directed Nitrosation of Purine-Based Precursors

The primary and most direct method for synthesizing N-Methyl-N-nitroso-1H-purin-6-amine involves the nitrosation of its secondary amine precursor, N-methyl-1H-purin-6-amine. nist.gov This reaction is analogous to the classic synthesis of other N-nitrosamines, such as N-nitrosomethylaniline, where a secondary amine is treated with a nitrosating agent. orgsyn.org The common nitrosating agent is nitrous acid (HONO), which is typically generated in situ from a nitrite (B80452) salt, like sodium nitrite, and a strong mineral acid, such as hydrochloric acid. orgsyn.orggoogle.com

The fundamental reaction involves the electrophilic attack of a nitrosating species (e.g., the nitrosonium ion, NO⁺) on the lone pair of electrons of the secondary nitrogen atom in N-methyl-1H-purin-6-amine.

Optimizing the reaction conditions is crucial for achieving high yields and purity. Key parameters that are typically manipulated include temperature, solvent, and reactant stoichiometry. Drawing from established procedures for analogous compounds, the reaction is best performed at low temperatures, generally 10°C or below, to minimize the decomposition of the unstable nitrous acid and to control the exothermic nature of the reaction. orgsyn.org

The choice of solvent and acid is also critical. While aqueous conditions with hydrochloric acid are common, the optimization for specific purine (B94841) substrates might involve exploring different acid catalysts or non-aqueous solvent systems to improve solubility and manage side reactions. For instance, studies on other complex organic reactions have shown that parameters such as reactant concentration, molar ratio, and residence time in flow reactors can be fine-tuned to maximize conversion and yield. beilstein-journals.org The table below outlines typical variables considered in the optimization of nitrosation reactions.

| Parameter | Condition/Variable | Rationale |

| Temperature | 0-10 °C | Prevents decomposition of nitrous acid and side reactions. orgsyn.org |

| Nitrosating Agent | Sodium Nitrite / Acid | In situ generation of nitrous acid is a standard and effective method. orgsyn.org |

| Acid | Hydrochloric Acid | Provides the acidic medium for the formation of the nitrosonium ion. |

| Solvent | Water / Organic Co-solvent | Depends on the solubility of the purine precursor. |

| Stoichiometry | Equimolar or slight excess of nitrite | Ensures complete conversion of the secondary amine. orgsyn.org |

Selectivity is a significant consideration in the chemistry of purines due to the presence of multiple nucleophilic nitrogen atoms within the heterocyclic ring system (N1, N3, N7, N9) in addition to the exocyclic amino group. acs.orgnih.gov While the exocyclic N-methylamino group is generally the most nucleophilic and thus the primary site for nitrosation, side reactions at the ring nitrogens can occur.

Research on the electrophilic substitution of purines has shown that the reaction site can be directed. For example, in the alkylation of purines, using β-cyclodextrin as a catalyst can block the N7 position, leading to high regioselectivity for the N9 position. researchgate.net Similarly, studies on the C2-nitration of purines indicate a complex mechanism involving initial attack at the N7 position. acs.org Therefore, in the synthesis of this compound, reaction conditions must be carefully controlled to ensure the desired N-nitrosation at the exocyclic amine, preventing competing reactions on the purine ring itself.

Exploration of Alternative Synthetic Pathways for this compound

Beyond the conventional use of nitrous acid, alternative synthetic routes offer milder conditions and different substrate scopes. These methods could be adapted for the synthesis of this compound.

One such method involves the use of tert-butyl nitrite (TBN) as the nitrosating agent. This approach is advantageous as it can be performed under solvent-free, metal-free, and acid-free conditions, which is beneficial for substrates sensitive to strong acids. rsc.org This method has shown broad applicability for various secondary amines and is compatible with sensitive functional groups. rsc.org

Another alternative is the reaction of the secondary amine precursor with nitric oxide (NO) gas under superatmospheric pressure. google.com This process has been demonstrated for the synthesis of N-nitrosodimethylamine and N-methyl-N-nitrosoaniline, achieving high yields and conversions. google.com The table below compares these alternative pathways.

| Method | Reagent(s) | Conditions | Advantages |

| tert-Butyl Nitrite | tert-Butyl Nitrite (TBN) | Solvent-free, metal-free, acid-free | Mild conditions, high yields, compatible with sensitive functional groups. rsc.org |

| Nitric Oxide | Nitric Oxide (NO) | Superatmospheric pressure, elevated temperature | High conversion and yield, economical raw materials. google.com |

Preparation of Labeled this compound Analogs for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms and metabolic pathways. The synthesis of labeled this compound can be achieved by using labeled precursors.

For instance, a ¹⁴C-methyl-labeled analog could be synthesized starting from ¹⁴C-labeled methylamine (B109427) or methyl iodide to prepare the N-methyl-1H-purin-6-amine precursor. Subsequent nitrosation would yield the desired labeled product. A similar strategy has been successfully employed for the high-yield synthesis of ¹⁴C-ring-labeled and ¹⁴C-methyl-labeled N-methyl-N-nitrosoaniline. nih.gov Such labeled compounds are crucial for kinetic isotope effect studies to determine rate-determining steps in enzymatic or chemical transformations. nih.gov

Chemical Reactivity and In Vitro Transformations of this compound

The chemical reactivity of this compound is dictated by the N-nitroso group and the purine core. N-nitrosamines are known to be chemically reactive, often requiring metabolic activation to exert their biological effects. researchgate.net

In vitro studies on analogous compounds like N-methyl-N-nitrosoaniline show that a key transformation is enzymatic N-demethylation, where the breakage of the C-H bond on the methyl group can be the rate-determining step. nih.gov For this compound, similar in vitro metabolic transformations involving cytochrome P450 enzymes would be expected, leading to the formation of reactive intermediates.

Furthermore, the purine ring itself can participate in various chemical reactions. For example, nitrosopurines have been utilized in ene reactions to construct complex heterocyclic systems. nih.gov The purine scaffold is a common motif in medicinal chemistry, and derivatives are synthesized for a wide range of biological targets. nih.govnih.gov The reactivity of this compound in vitro would thus involve a combination of transformations at the N-nitroso group and potential reactions involving the purine ring system.

In-Depth Analysis of this compound Reveals Research Gap

Initial investigations into the chemical compound this compound have revealed a significant lack of specific research data concerning its molecular interactions with biological macromolecules. Despite extensive searches for detailed findings on its DNA adduct formation, metabolic pathways, and the kinetics of these processes, publicly available scientific literature does not currently provide the specific information required for a detailed analysis as outlined.

The intended focus of this article was to provide a comprehensive overview of the molecular mechanisms of interaction between this compound and biological systems. This was to include a detailed examination of DNA adduct formation, including the identification and characterization of specific adducts such as alkylated purine bases, the site selectivity of these adducts within DNA sequences, and the kinetics of their formation and persistence.

Furthermore, the planned analysis was to delve into the enzymatic activation and deactivation pathways of this compound. This would have involved a thorough investigation into the role of cytochrome P450 enzymes in its metabolism and the subsequent formation of DNA-reactive electrophiles, such as diazonium species.

However, the conducted research did not yield specific data for this compound in these areas. The available scientific literature extensively covers related N-nitroso compounds, such as N-nitroso-N-methylaniline (NMA), N-nitrosodimethylamine (NDMA), and N-methyl-N-nitrosourea (MNU). For these analogous compounds, there is a wealth of information regarding their mechanisms of DNA alkylation, the types of DNA adducts formed (e.g., O6-methylguanine, N7-methylguanine), and the critical role of cytochrome P450 enzymes in their metabolic activation to carcinogenic electrophiles.

This body of research on other N-nitroso compounds highlights a general mechanism involving enzymatic hydroxylation, leading to the formation of unstable intermediates that generate highly reactive diazonium ions capable of alkylating DNA. Nevertheless, due to the strict focus of this article on this compound, the specific data for this particular compound remains elusive.

Consequently, a detailed article structured around the requested core outline cannot be generated at this time. The absence of direct research findings for this compound underscores a potential gap in the current scientific knowledge base. Further experimental studies are necessary to elucidate the specific molecular toxicology of this compound.

Molecular Mechanisms of Interaction with Biological Macromolecules

Enzymatic Activation and Deactivation Pathways

Characterization of Metabolic Intermediates

The metabolic activation of N-nitrosamines is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. oup.comnih.govmdpi.comyoutube.com This process is crucial for the generation of reactive electrophilic intermediates that are responsible for the compound's biological effects.

The principal activation pathway for N-nitrosamines involves the hydroxylation of the α-carbon atom relative to the nitroso group. oup.com For N-Methyl-N-nitroso-1H-purin-6-amine, this would involve the hydroxylation of the methyl group. This enzymatic reaction is catalyzed by various CYP isoforms, with CYP2E1 being a major enzyme in the metabolism of small nitrosodialkylamines. oup.com Other isoforms, such as CYP2A6, CYP2D6, and CYP3A4, have also been implicated in the metabolism of different nitrosamines. oup.comnih.gov

The initial product of this α-hydroxylation is a highly unstable α-hydroxynitrosamine intermediate. nih.govnih.gov In the case of this compound, this would be N-(hydroxymethyl)-N-nitroso-1H-purin-6-amine. This intermediate is generally not isolated due to its instability and rapidly undergoes spontaneous decomposition.

The decomposition of the α-hydroxynitrosamine generates a corresponding aldehyde (formaldehyde in this case) and a primary nitrosamine (B1359907), which is also unstable. nih.govacs.org The primary nitrosamine further rearranges to form a diazonium ion. For this compound, this would result in the formation of a methyldiazonium ion (CH₃N₂⁺) and the release of the purine (B94841) moiety. The methyldiazonium ion is a potent electrophilic methylating agent capable of reacting with various nucleophilic sites on macromolecules. nih.gov

An alternative, though less common, metabolic pathway that has been identified for some nitrosamines is the formation of nitrosamides through processive oxidation by cytochrome P450 enzymes. nih.govnih.gov This would involve the oxidation of the α-hydroxynitrosamine to a more stable nitrosamide. While this pathway is considered minor, the resulting nitrosamides can also act as DNA alkylating agents. nih.govnih.gov

Interaction with Cellular Proteins and Enzymes

The reactive electrophilic intermediates generated during the metabolism of N-nitrosamines, such as the methyldiazonium ion, are not only capable of reacting with nucleic acids but also with proteins. nih.gov These interactions can lead to the formation of covalent adducts, which can alter the structure and function of proteins, thereby contributing to the biological effects of the parent compound.

Covalent Binding to Protein Nucleophiles

The electrophilic metabolites of N-nitrosamines can react with various nucleophilic residues in proteins. The primary targets for alkylation by agents like the methyldiazonium ion are amino acids with nucleophilic side chains, such as cysteine, histidine, and lysine (B10760008). nih.govcreative-proteomics.com

The sulfur atom of cysteine is a particularly strong nucleophile and is a common site for alkylation, leading to the formation of S-alkylcysteine residues. nih.govnih.gov The nitrogen atoms in the imidazole (B134444) ring of histidine and the ε-amino group of lysine are also susceptible to alkylation. nih.gov The formation of these adducts is a covalent modification that permanently alters the protein's primary structure. youtube.com

The extent and specificity of protein alkylation can depend on several factors, including the reactivity of the electrophilic intermediate, the accessibility of the nucleophilic residues within the protein's three-dimensional structure, and the cellular localization of both the metabolic activation enzymes and the target proteins.

| Reactive Metabolite | Target Amino Acid Residue | Type of Adduct Formed | References |

|---|---|---|---|

| Methyldiazonium Ion | Cysteine | S-Methylcysteine | nih.gov, nih.gov |

| Methyldiazonium Ion | Histidine | N-Methylhistidine | nih.gov |

| Methyldiazonium Ion | Lysine | Nε-Methyllysine | nih.gov |

Modulation of Protein Function by this compound Adducts

The covalent modification of amino acid residues by metabolites of N-nitroso compounds can have significant consequences for protein function. wikipedia.org The addition of an alkyl group can alter the protein's conformation, charge distribution, and ability to interact with other molecules. youtube.com

Alkylation of an amino acid within the active site of an enzyme can lead to the inhibition of its catalytic activity. This is a form of suicide inhibition, where the enzyme metabolizes the parent compound into a reactive species that then inactivates the enzyme itself. youtube.com The modification of allosteric sites can also modulate enzyme activity by altering the protein's conformational dynamics.

Protein-protein interactions can also be disrupted or promoted by the formation of adducts. wikipedia.org For instance, the methylation of arginine residues has been shown to either inhibit or promote protein-protein interactions depending on the specific context. wikipedia.org Such alterations can disrupt signaling pathways and other cellular processes that rely on specific protein complexes.

Mechanistic Genotoxicity and Mutagenicity Investigations

Elucidation of Mutational Spectra Induced by N-Methyl-N-nitroso-1H-purin-6-amine

The mutational spectrum of a chemical agent provides a fingerprint of the genetic alterations it induces. For N-nitroso compounds that act as methylating agents, a characteristic mutational signature is the predominance of GC→AT transitions. This is a direct consequence of the formation of the O⁶-methylguanine (O⁶-MeG) DNA adduct. nih.gov Structurally, this compound is expected to generate a methyldiazonium ion, which then readily methylates DNA, with a primary target being the O⁶ position of guanine (B1146940).

During DNA replication, the O⁶-MeG lesion preferentially mispairs with thymine (B56734) instead of cytosine. aacrjournals.org This mispairing, if not repaired, leads to a permanent G:C to A:T transition in the subsequent round of DNA replication. Studies on compounds like NDMA, MNU, and the therapeutic alkylating agent temozolomide (B1682018) have consistently shown mutational spectra dominated by these GC→AT transitions. nih.gov Furthermore, the sequence context surrounding the guanine base can influence the frequency of mutation, with 5'-Pu-G-3' sequences often being more susceptible. nih.gov Therefore, it is highly probable that the mutational spectrum of this compound would be characterized by a high frequency of GC→AT transitions, reflecting the formation and mutagenic processing of O⁶-methylguanine.

In Vitro Mutagenicity Assays for this compound and Analogs

In vitro mutagenicity assays are crucial for identifying the mutagenic potential of chemical compounds. The following sections detail the application of these assays to N-nitroso compounds, providing a framework for understanding the likely mutagenic activity of this compound.

Bacterial Reverse Mutation Test (Ames Test) Applications and Optimizations

The Ames test, a bacterial reverse mutation assay, is a widely used primary screen for mutagenicity. lhasalimited.org It utilizes strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for amino acid synthesis. A positive result is indicated by the reversion of these mutations, allowing the bacteria to grow on a medium lacking the specific amino acid.

For many N-nitroso compounds, metabolic activation by a mammalian liver extract (S9 fraction) is necessary to convert them into their ultimate mutagenic forms. nih.gov However, the sensitivity of the Ames test for N-nitrosamines has been a subject of discussion, leading to optimizations of the standard protocol. nih.govnih.gov Research has shown that the choice of S9 fraction (hamster liver S9 is often more effective than rat liver S9), the use of a pre-incubation method, and the selection of specific bacterial strains (e.g., TA100, TA1535, and E. coli WP2uvrA(pKM101)) can significantly enhance the detection of mutagenicity for this class of compounds. nih.govnih.gov Given its structure, this compound would likely require metabolic activation and would be expected to induce base-pair substitution mutations, making strains like TA100 and TA1535 particularly relevant for its testing.

Table 1: Optimized Ames Test Conditions for N-Nitroso Compounds

| Parameter | Recommended Condition | Rationale | Citation |

|---|---|---|---|

| Metabolic Activation | Hamster Liver S9 (30%) | Higher metabolic activity for N-nitrosamines compared to rat liver S9. | usp.org |

| Test Method | Pre-incubation (30 minutes) | Allows for more efficient metabolic activation and interaction with bacterial DNA. | nih.gov |

| Bacterial Strains | S. typhimurium TA100, TA1535; E. coli WP2uvrA(pKM101) | Sensitive to base-pair substitution mutagens, the primary mode of action for many N-nitroso compounds. | nih.gov |

Mammalian Cell Gene Mutation Assays

Mammalian cell gene mutation assays provide a valuable complement to bacterial tests, as they can detect a broader range of mutational events in a system more relevant to human health. Commonly used assays include the mouse lymphoma assay (MLA) and the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene mutation assay in various cell lines, such as Chinese hamster ovary (CHO) cells. nih.gov

N-nitroso compounds and their analogs have demonstrated mutagenic activity in these assays. For instance, N-nitrosopeptides have been shown to induce thioguanine-resistant variants in CHO cells, indicating the induction of mutations at the HPRT locus. nih.gov These assays, like the Ames test, often require the inclusion of an exogenous metabolic activation system (S9) to detect the mutagenicity of pro-mutagens. It is anticipated that this compound would induce a dose-dependent increase in mutant frequency in these mammalian cell systems, particularly in the presence of an appropriate S9 mix.

Analysis of DNA Repair Pathway Responses to this compound-Induced Lesions

The primary defense mechanism in mammalian cells against the mutagenic effects of O⁶-methylguanine is the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). oup.comacs.org MGMT directly reverses the damage by transferring the methyl group from the O⁶ position of guanine to a cysteine residue within its own active site. acs.org This is a stoichiometric, "suicide" reaction, as the protein is irreversibly inactivated in the process. oup.com

The cellular level and activity of MGMT are critical determinants of susceptibility to the mutagenic and carcinogenic effects of methylating agents. Cells with low levels of MGMT are more sensitive to the cytotoxic and mutagenic effects of these compounds. oup.com Inactivation of the MGMT gene, often through promoter hypermethylation, is a common event in various human cancers and is associated with an increased frequency of G:C to A:T mutations. aacrjournals.org Therefore, the genotoxicity of this compound would be significantly modulated by the MGMT status of the exposed cells. Other DNA repair pathways, such as mismatch repair, can also play a role in the cellular response to O⁶-MeG lesions, often by initiating signaling pathways that can lead to cell cycle arrest or apoptosis.

Chromosomal Aberrations and Sister Chromatid Exchanges Induced by this compound

In addition to point mutations, N-nitroso compounds are capable of inducing larger-scale genetic damage, including chromosomal aberrations (CAs) and sister chromatid exchanges (SCEs). CAs refer to structural changes in chromosomes, such as breaks, deletions, and rearrangements, while SCEs are exchanges of genetic material between sister chromatids. Both are indicators of genotoxic insult.

Studies on various N-nitroso compounds, including N-nitroso-2-acetylaminofluorene and N-nitroso-N-methylurea, have demonstrated their ability to significantly increase the frequency of both CAs and SCEs in mammalian cells, such as Chinese hamster ovary (CHO) cells. nih.govnih.gov The types of aberrations observed include chromatid breaks and exchanges. nih.gov It is therefore plausible that this compound would also act as a clastogen, inducing a dose-dependent increase in chromosomal damage in exposed cells.

Table 2: Genotoxic Effects of Analogous N-Nitroso Compounds

| Compound | Assay | System | Effect | Citation |

|---|---|---|---|---|

| N-nitroso-N-methylurea | Dominant-lethal mutation | Mouse | Increased mutations | nih.gov |

| N-nitroso-2-acetylaminofluorene | Chromosomal Aberrations, SCE | CHO cells | Increased CAs and SCEs | nih.gov |

| N-nitrosopeptides | Chromosomal Aberrations, SCE, HPRT mutation | CHO cells | Increased CAs, SCEs, and gene mutations | nih.gov |

| N-nitrosodimethylamine (NDMA) | Mutational Spectra | Mouse | Predominantly GC→AT transitions | nih.gov |

Advanced Analytical Methodologies in Research Settings

Chromatographic Techniques for Separation and Quantification of N-Methyl-N-nitroso-1H-purin-6-amine and its Metabolites

Chromatography is an essential tool for separating the analyte of interest from complex sample matrices. The choice between liquid and gas chromatography is often dependent on the volatility and thermal stability of the compound and its metabolites.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. When coupled with highly sensitive detectors, it allows for both quantification of the parent compound and its metabolites, as well as the analysis of its nucleoside adducts.

Various HPLC methods have been developed for the analysis of nitrosamines, and these can be adapted for this compound. A common approach involves reverse-phase chromatography, which separates compounds based on their hydrophobicity.

Detection Methods:

UV Detection: While not the most sensitive method, UV detection can be employed for the analysis of nitrosamines, particularly when concentrations are sufficiently high.

Mass Spectrometry (MS): The coupling of HPLC with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace analysis of nitrosamines and their adducts. nih.govresearchgate.net This combination offers exceptional sensitivity and selectivity. Atmospheric pressure chemical ionization (APCI) is a frequently used ion source for this purpose. nih.gov High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) provides accurate mass measurements, which aids in the confident identification of analytes. fda.gov

Below is a table with representative HPLC conditions that can be optimized for the analysis of this compound.

Table 1: Representative HPLC Parameters for Nitrosamine (B1359907) Analysis

| Parameter | Condition |

|---|---|

| Column | Kinetex® 2.6 µm F5 100 Å, 100 x 4.6 mm fda.gov |

| Mobile Phase A | 0.1% formic acid in water fda.gov |

| Mobile Phase B | 0.1% formic acid in methanol (B129727) fda.gov |

| Flow Rate | 0.6 mL/min fda.gov |

| Column Temperature | 40 °C fda.gov |

| Injection Volume | 3 µL fda.gov |

| Detection | High-Resolution Mass Spectrometry (HRMS) fda.gov |

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its purine (B94841) structure, certain smaller metabolites might be amenable to GC analysis, potentially after a derivatization step to increase volatility and thermal stability.

The coupling of GC with a mass spectrometer (GC-MS), particularly a triple quadrupole instrument (GC-MS/MS), provides a highly sensitive and selective method for the analysis of trace levels of nitrosamines. shimadzu.comrestek.com The use of Multiple Reaction Monitoring (MRM) mode in GC-MS/MS significantly enhances the signal-to-noise ratio, allowing for the detection of compounds at very low concentrations. shimadzu.comedqm.eu

The following table outlines typical GC-MS/MS parameters used for the analysis of various nitrosamines, which could serve as a starting point for method development for this compound or its volatile derivatives.

Table 2: Example GC-MS/MS Parameters for Nitrosamine Analysis

| Parameter | Condition |

|---|---|

| Instrument | Triple Quadrupole Gas Chromatograph Mass Spectrometer shimadzu.com |

| Column | SH-I-624Sil MS (30 m × 0.25 mm I.D., df = 1.4 µm) shimadzu.com |

| Injection Mode | Splitless shimadzu.com |

| Carrier Gas | Helium nih.gov |

| Oven Temperature Program | 50 °C (1 min) → (20 °C/min) → 250 °C (3 min) shimadzu.com |

| Ionization Mode | Electron Ionization (EI) shimadzu.com |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) shimadzu.com |

Mass Spectrometry-Based Characterization of DNA and Protein Adducts

This compound is known to form covalent adducts with biological macromolecules such as DNA and proteins. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of these adducts, which are considered important biomarkers of exposure and potential indicators of carcinogenic risk. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This capability is crucial for determining the elemental composition of an unknown compound or adduct, thereby greatly aiding in its identification. chemrxiv.org When coupled with liquid chromatography (LC-HRMS), it is a powerful technique for "adductomics," which aims to comprehensively screen for DNA and protein adducts in a biological sample. nih.gov

The structural characterization of these adducts is typically achieved through tandem mass spectrometry (MS/MS). In an MS/MS experiment, the adduct ion is isolated, fragmented, and the resulting fragment ions are mass-analyzed. The fragmentation pattern provides valuable information about the structure of the adduct, including the site of modification on the biomolecule.

Isotope dilution mass spectrometry is the benchmark method for the accurate and precise quantification of DNA and protein adducts. nih.govnih.gov This technique involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass due to the incorporation of isotopes such as ¹³C, ¹⁵N, or ²H (deuterium).

The stable isotope-labeled standard is added to the sample at the earliest stage of sample preparation. It co-elutes with the endogenous analyte during chromatographic separation and is detected simultaneously by the mass spectrometer. Since the analyte and the internal standard have nearly identical chemical and physical properties, any loss of material during sample processing affects both equally. The ratio of the signal from the endogenous analyte to that of the known amount of added internal standard allows for very accurate quantification, with typical detection limits in the range of 0.01 to 10 adducts per 10⁸ normal nucleotides. nih.gov

The combination of HPLC with tandem mass spectrometry (HPLC-ESI-MS/MS) is generally the method of choice for isotope dilution quantification of DNA adducts, offering superior selectivity, sensitivity, accuracy, and reproducibility. nih.govresearchgate.net

Spectroscopic Techniques for Investigating Molecular Interactions

While chromatography and mass spectrometry are central to the separation and identification of this compound and its adducts, spectroscopic techniques provide valuable insights into the structure and interactions of this compound at a molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of novel compounds and can be used to study the interactions between this compound and biomolecules. For instance, NMR could potentially be used to determine the precise site of adduction on a DNA oligonucleotide or a peptide by observing changes in the chemical shifts of the involved atoms upon adduct formation.

Ultraviolet-Visible (UV-Vis) spectroscopy can also be employed to study this compound. The nitroso group has a characteristic n→π* electronic transition that results in absorption in the visible region of the spectrum, often leading to a colored appearance of the compound. Changes in the absorption spectrum upon interaction with other molecules can provide information about the nature of these interactions.

Theoretical and Computational Chemistry Approaches

Molecular Docking and Dynamics Simulations of N-Methyl-N-nitroso-1H-purin-6-amine-DNA Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecule (receptor). In the context of this compound, these methods can elucidate how the compound binds to DNA, the stability of the resulting complex, and the specific atomic interactions that govern the binding process.

While specific molecular docking and MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of these interactions can be inferred from studies on structurally similar purine (B94841) derivatives. nih.gov For instance, computational studies on other purine-based molecules like xanthine (B1682287) and its derivatives have shown that they tend to interact with the minor groove of the DNA double helix. nih.gov These interactions are typically stabilized by a network of hydrogen bonds and van der Waals forces. biointerfaceresearch.com

MD simulations can further reveal the dynamic nature of these interactions over time, providing information on the stability of the binding and any conformational changes in the DNA or the ligand. nih.gov For a molecule like this compound, simulations would likely explore the influence of the methyl and nitroso groups on the binding affinity and specificity. The planarity of the purine ring system is a key factor in its ability to intercalate between DNA base pairs or bind to its grooves. biointerfaceresearch.com

Table 1: Predicted Interaction Profile of this compound with DNA based on Analogous Compounds

| Interaction Feature | Predicted Characteristic for this compound | Basis of Prediction |

| Binding Site | Minor groove of DNA | Inferred from studies on xanthine, theophylline, and theobromine. nih.gov |

| Primary Interaction Forces | Hydrogen bonds, van der Waals interactions | General principles of ligand-DNA binding and studies on similar purine derivatives. nih.govbiointerfaceresearch.com |

| Key Atomic Contacts | Nitrogen and oxygen atoms of the purine ring and nitroso group with DNA base edges and backbone. | Based on the chemical structure of the compound and known interaction patterns of purines. |

| Complex Stability | Expected to form a stable, non-covalent complex. | Inferred from MD simulations of other ligand-DNA complexes. nih.gov |

Quantum Chemical Calculations of Reactivity and Metabolic Pathways

Quantum chemical calculations provide a fundamental understanding of the electronic structure, reactivity, and energetics of molecules. These methods are instrumental in predicting the metabolic activation pathways of N-nitroso compounds. The carcinogenicity of many nitrosamines is linked to their metabolic activation, typically initiated by cytochrome P450 enzymes. frontiersin.orgnih.gov

For this compound, quantum chemical calculations can be used to model the initial step of metabolic activation, which is the enzymatic hydroxylation of the carbon atom adjacent to the nitroso group (α-hydroxylation). hesiglobal.org This step is often the rate-determining step in the activation cascade. Subsequent reactions lead to the formation of a highly reactive diazonium ion, which is the ultimate electrophilic species responsible for DNA alkylation. frontiersin.orgnih.gov

Calculations can determine the activation energies and reaction enthalpies for each step in the metabolic pathway, providing a quantitative measure of the likelihood of these reactions occurring. frontiersin.org By comparing the calculated energetic profiles of this compound with those of well-characterized carcinogenic and non-carcinogenic nitrosamines, it is possible to make an informed assessment of its potential carcinogenicity. frontiersin.orgacs.org

Table 2: Generalized Metabolic Activation Steps for N-Nitrosamines and Predicted Relevance for this compound

| Metabolic Step | General Description | Predicted Relevance for this compound |

| α-Hydroxylation | Cytochrome P450-mediated oxidation of the α-carbon. | A crucial and likely initiating step in the metabolic activation. hesiglobal.org |

| Decomposition of α-hydroxynitrosamine | Spontaneous decomposition to form an aldehyde and an alkyl-diazohydroxide. | An expected intermediate step following α-hydroxylation. |

| Formation of Diazonium Ion | Protonation and loss of water from the alkyl-diazohydroxide to yield a highly reactive alkyldiazonium ion. | The predicted ultimate electrophile responsible for DNA adduction. frontiersin.orgnih.gov |

| DNA Adduction | The diazonium ion reacts with nucleophilic sites on DNA bases. | The key event leading to mutagenicity. |

In Silico Prediction of DNA Adducts and Mutagenic Potential

In silico models, including Quantitative Structure-Activity Relationship (QSAR) models, are widely used to predict the mutagenic potential of chemicals. sustz.com These models correlate structural features of molecules with their biological activity, such as the ability to cause mutations in the Ames test. nih.gov For N-nitroso compounds, the mutagenic potential is strongly linked to their ability to form DNA adducts following metabolic activation. nih.gov

The primary mechanism of mutagenicity for simple N-nitrosamines involves the alkylation of DNA bases by the reactive diazonium ion generated during metabolism. nih.gov In the case of this compound, the metabolic activation is expected to produce a methyldiazonium ion. This electrophile can then react with various nucleophilic sites on DNA bases.

The most significant DNA adducts in terms of mutagenicity are often those formed at the oxygen atoms of the DNA bases, such as O⁶-methylguanine and O⁴-methylthymine. nih.gov These adducts can lead to mispairing during DNA replication, resulting in point mutations. For instance, O⁶-methylguanine can mispair with thymine (B56734) instead of cytosine, leading to a G:C to A:T transition mutation. The formation of other adducts, such as 7-methylguanine (B141273) and 3-methyladenine, also occurs but these are generally considered less mutagenic or are more efficiently repaired. osti.gov In silico tools can predict the likelihood of formation of these various adducts based on the electronic properties of the reactive intermediates and the nucleophilicity of the sites on the DNA bases. mdpi.com

Table 3: Predicted DNA Adducts from this compound and Their Mutagenic Significance

| Predicted DNA Adduct | Site of Formation | Mutagenic Consequence |

| O⁶-methylguanine | O⁶ position of guanine (B1146940) | High; leads to G:C → A:T transitions. nih.gov |

| O⁴-methylthymine | O⁴ position of thymine | Moderate; can lead to T:A → C:G transitions. nih.gov |

| 7-methylguanine | N⁷ position of guanine | Low; can lead to depurination and abasic sites. osti.gov |

| 3-methyladenine | N³ position of adenine (B156593) | Low; primarily cytotoxic and efficiently repaired. osti.gov |

| Phosphate triester | Phosphate backbone | Can cause DNA strand breaks. nih.gov |

N Methyl N Nitroso 1h Purin 6 Amine As a Research Model Compound

Utility in Studying Mechanisms of Chemical Carcinogenesis

N-Methyl-N-nitroso-1H-purin-6-amine is a valuable tool for investigating the intricate pathways of chemical carcinogenesis. Research has demonstrated that its corresponding ribonucleoside, N6-(Methylnitroso)adenosine, is a carcinogen. nih.govnih.gov Studies involving the administration of N6-(Methylnitroso)adenosine to mice have shown a high incidence of various tumors, including thymic lymphomas, lung adenomas, liver tumors, and reproductive system tumors. nih.gov

The carcinogenic properties of this compound are intrinsically linked to its nature as an N-nitroso compound. wikipedia.org These compounds are known to be potent animal carcinogens that require metabolic activation to exert their effects. wikipedia.orgnih.gov This activation process, often mediated by cytochrome P450 enzymes, converts the nitrosamine (B1359907) into a reactive electrophile. nih.gov This electrophile can then covalently bind to cellular macromolecules, most notably DNA, to form DNA adducts. nih.gov The formation of these adducts is a critical initiating event in chemical carcinogenesis. nih.gov

The base form, N6-(methylnitroso)-adenine, has been found to be a less potent carcinogen compared to its ribonucleoside counterpart, N6-(methylnitroso)adenosine, inducing lung tumors in males and potentially some mammary tumors in females. nih.gov This difference in carcinogenic potential highlights the importance of molecular structure in determining biological activity and provides a model for studying how metabolic pathways influence the carcinogenicity of N-nitroso compounds.

Furthermore, the formation of N6-(Methylnitroso)adenosine from its precursors, N6-methyladenosine and nitrite (B80452), under conditions that mimic the acidic environment of the stomach, underscores its relevance in studying diet-related cancers. nih.gov This in vivo formation from naturally occurring precursors makes it a compelling model for investigating how environmental and dietary factors can contribute to the generation of carcinogenic compounds within the body. nih.gov

Application in DNA Damage Response Research

The study of this compound and related compounds provides significant insights into the cellular responses to DNA damage. As an alkylating agent, it induces DNA lesions that trigger a cascade of DNA repair mechanisms. nih.gov The primary mechanism of its genotoxicity involves the transfer of its methyl group to the nucleobases in DNA, leading to the formation of DNA adducts. nih.gov

These methyl DNA adducts are critical in initiating the carcinogenic process if they are not efficiently removed by cellular DNA repair pathways. nih.gov The presence of such adducts can lead to miscoding during DNA replication, resulting in mutations. The types of mutations induced by N-nitroso compounds are often specific, providing a signature that can be studied to understand the mechanisms of mutagenesis.

Research on the broader class of N-nitroso compounds has elucidated the formation of various DNA adducts, with O6-methylguanine being a particularly well-studied pro-mutagenic lesion. nih.gov While specific adducts formed by this compound are not as extensively characterized in the available literature, its structural similarity to other methylating agents suggests it would form similar lesions.

The cellular response to the DNA damage induced by such compounds involves the activation of complex signaling pathways and DNA repair mechanisms. Recent studies have highlighted the role of N6-methyladenosine (m6A), a modification related to the precursor of the title compound, in the DNA damage response. nih.gov While distinct from the nitroso compound itself, research indicates that m6A levels can be induced by DNA damage and that this modification plays a role in regulating DNA repair and maintaining genome stability. nih.gov This suggests a complex interplay between different modifications of adenine (B156593) in the context of DNA damage and repair, an area where this compound could serve as a valuable research probe.

Development of In Vitro Biological Systems for Mechanistic Research

In vitro biological systems are indispensable for dissecting the specific molecular mechanisms of action of compounds like this compound. These systems allow for controlled experiments to study metabolic activation, DNA adduct formation, and the subsequent cellular responses in isolation from the complexities of a whole organism.

The nitrosation of N6-methyladenosine to form N6-(methylnitroso)adenosine has been successfully demonstrated in vitro under acidic conditions, mimicking the gastric environment. nih.gov Such in vitro models are crucial for identifying the conditions that favor the formation of this carcinogen and for screening potential inhibitors of this process. For instance, ascorbic acid has been shown to completely inhibit the in vitro formation of this nitrosaminopurine. nih.gov

Q & A

Basic: What synthetic methodologies are recommended for N-Methyl-N-nitroso-1H-purin-6-amine, and what critical parameters must be optimized?

Answer:

The synthesis involves nitrosation of precursor amines (e.g., N-methyladenine derivatives) using nitrous acid (HNO₂) under acidic conditions (pH 3–4). Key parameters include:

- Temperature control (0–5°C to minimize side reactions).

- Stoichiometric precision of nitrosating agents to avoid over-nitrosation.

- Reaction time (typically 2–4 hours, monitored via HPLC).

Purification often requires column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization. Contamination risks include residual nitrosating agents and by-products like N-nitroso dimeric impurities, which require LC-MS/MS verification .

Basic: How can researchers ensure structural fidelity and purity during synthesis?

Answer:

- Analytical validation : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (¹H/¹³C) to verify substitution patterns (e.g., nitroso group at N6 position).

- Purity assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm); acceptable purity thresholds are ≥95% for biological assays.

- Stability testing : Monitor degradation under light, heat, and humidity using accelerated stability protocols (ICH Q1A) .

Advanced: What experimental strategies resolve contradictions in carcinogenicity data between in vitro and in vivo models?

Answer:

- Dose-response studies : Compare tumorigenic doses in rodents (e.g., oral TDLo = 10,263 mg/kg in mice) with cytotoxic thresholds in human cell lines (e.g., HepG2 IC₅₀).

- Metabolite profiling : Identify reactive intermediates (e.g., methyl diazonium ions) via LC-MS/MS to explain species-specific activation pathways.

- Transgenic models : Use p53-deficient mice or humanized liver models to assess metabolic relevance .

Advanced: How can researchers mitigate nitrosamine formation during drug formulation with amine-containing APIs?

Answer:

- Excipient screening : Avoid secondary/tertiary amines (e.g., PEG derivatives) in formulations.

- Nitrite scavengers : Incorporate ascorbic acid or α-tocopherol to inhibit nitrosation.

- Accelerated stability studies : Test under nitrosation-prone conditions (pH <5, elevated temperature) with LC-MS/MS monitoring. EMA guidelines require limits ≤0.03 ppm for nitrosamines in pharmaceuticals .

Basic: What analytical methods are validated for trace nitrosamine detection?

Answer:

- GC-HRMS : For volatile nitrosamines (LOQ = 0.1 ppb).

- LC-MS/MS with MRM : Targets specific transitions (e.g., m/z 178 → 132 for this compound).

- Isotope dilution : Use deuterated internal standards (e.g., N-Nitroso-d14-di-n-propylamine) to correct matrix effects .

Table 1: Comparison of Analytical Methods

| Method | LOQ | Matrix Compatibility | Key Reference |

|---|---|---|---|

| GC-HRMS | 0.1 ppb | APIs, water | |

| LC-MS/MS | 0.5 ppb | Biological fluids | |

| Isotope Dilution | 0.2 ppb | Complex formulations |

Advanced: What mechanistic insights explain the compound’s organ-specific carcinogenicity?

Answer:

- DNA adduct formation : The nitroso group alkylates guanine at N7 positions, inducing transversion mutations (e.g., G→T).

- Epigenetic modulation : Chronic exposure downregulates DNA repair genes (e.g., MGMT) via promoter hypermethylation.

- Species specificity : Rodent hepatic CYP450 isoforms (e.g., CYP2E1) activate the compound more efficiently than human homologs, explaining liver tumor predominance in mice .

Basic: How should researchers handle and store this compound to prevent degradation?

Answer:

- Storage : –20°C in amber vials under argon; desiccants (e.g., silica gel) prevent hydrolysis.

- Handling : Use glove boxes (O₂ < 0.1%) to avoid photolytic degradation.

- Stability indicators : Discoloration (yellow → brown) or gas evolution (NO) signals decomposition .

Advanced: How can computational models predict nitrosamine mutagenicity for structural analogs?

Answer:

- QSAR models : Utilize topological descriptors (e.g., E-state indices) trained on Ames test data.

- Density Functional Theory (DFT) : Calculate nitroso group electrophilicity (ΔE of LUMO) to rank mutagenic potential.

- Cross-validation : Compare predictions with in vitro micronucleus assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.